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H-Arg-Arg-Arg-Arg-Arg-Arg-OH - 96337-25-6

H-Arg-Arg-Arg-Arg-Arg-Arg-OH

Catalog Number: EVT-1640561
CAS Number: 96337-25-6
Molecular Formula: C36H74N24O7
Molecular Weight: 955.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Arg-Arg-Arg-Arg-Arg-Arg-OH, commonly referred to as Hexaarginine, is a synthetic peptide composed of six arginine residues. This compound is notable for its polycationic nature, which arises from the presence of multiple positively charged amino acids. Hexaarginine is recognized for its potential applications in various scientific fields, particularly in drug delivery and molecular biology.

Source

Hexaarginine can be synthesized through solid-phase peptide synthesis techniques, which allow for the assembly of amino acids into peptides in a controlled manner. The compound is commercially available from various suppliers, including Aapptec and Tokyo Chemical Industry Co., Ltd., which provide detailed specifications and synthesis methods for researchers interested in utilizing this peptide .

Classification

Hexaarginine belongs to the class of polypeptides and is classified as a cationic peptide due to its high positive charge density. This classification is significant in its interactions with negatively charged biological membranes and nucleic acids.

Synthesis Analysis

Methods

The synthesis of Hexaarginine typically employs solid-phase peptide synthesis, a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain anchored on an insoluble resin. The process generally involves the following steps:

  1. Resin Preparation: The resin is functionalized with a linker that can be cleaved later to release the final peptide.
  2. Amino Acid Coupling: Each amino acid (in this case, arginine) is activated and coupled to the growing chain using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  3. Deprotection: After each coupling step, protective groups on the amino acids are removed to allow for subsequent additions.
  4. Cleavage: Once the desired sequence is complete, the peptide is cleaved from the resin and deprotected to yield Hexaarginine.

Technical Details

The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and reaction time to enhance yield and purity. High-performance liquid chromatography (HPLC) is often employed post-synthesis to purify the final product .

Molecular Structure Analysis

Structure

Hexaarginine has a linear structure characterized by six consecutive arginine residues linked by peptide bonds. The molecular formula for Hexaarginine is C18H38N12O6C_{18}H_{38}N_{12}O_{6}, with a molecular weight of approximately 438.5 g/mol.

Data

The structure can be represented as follows:

H Arg Arg Arg Arg Arg Arg OH\text{H Arg Arg Arg Arg Arg Arg OH}

The presence of guanidinium groups in arginine contributes significantly to its biochemical properties, including solubility and interaction with other biomolecules.

Chemical Reactions Analysis

Reactions

Hexaarginine can participate in various chemical reactions typical of peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, Hexaarginine can undergo hydrolysis, breaking down into its constituent amino acids.
  2. Modification Reactions: The side chains of arginine can be modified through reactions such as acylation or alkylation, potentially altering the peptide's properties and functionality.

Technical Details

These reactions are often utilized in research settings to create derivatives with enhanced biological activity or altered pharmacokinetics .

Mechanism of Action

Process

Hexaarginine's mechanism of action primarily revolves around its ability to interact with cellular membranes and nucleic acids due to its positive charge. This interaction facilitates:

  1. Cell Penetration: Hexaarginine can enhance the uptake of therapeutic agents into cells by promoting endocytosis.
  2. Gene Delivery: Its cationic nature makes it suitable for condensing nucleic acids into nanoparticles for gene delivery applications.

Data

Studies have shown that Hexaarginine-based systems can significantly improve transfection efficiency compared to other delivery methods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • pKa Values: Arginine has multiple pKa values due to its ionizable side chain, influencing its behavior in different environments.
  • Reactivity: Can form complexes with negatively charged molecules such as DNA or RNA.

Relevant analyses indicate that Hexaarginine exhibits significant stability and solubility, making it suitable for various applications in biochemistry .

Applications

Scientific Uses

Hexaarginine has several applications in scientific research:

  1. Drug Delivery Systems: Used as a carrier for delivering therapeutic agents across cell membranes.
  2. Gene Therapy: Facilitates the delivery of plasmid DNA or RNA into cells.
  3. Antiviral Research: Investigated for its potential to enhance the efficacy of antiviral compounds by improving their cellular uptake.
Introduction to Oligoarginine Peptides in Biochemical Research

Structural and Functional Classification of H-Arg-Arg-Arg-Arg-Arg-Arg-OH

Primary Structure and Physicochemical Properties:R6 is a linear hexapeptide with the sequence H-Arg-Arg-Arg-Arg-Arg-Arg-OH. Key properties include:

  • Molecular formula: C₃₆H₇₈N₂₄O₇ (extrapolated from R4: C₂₄H₅₀N₁₆O₅) [1]
  • Theoretical pI: >12 (highly cationic)
  • Net charge: +6 at physiological pH
  • Hydropathy index (GRAVY): -4.5 (highly hydrophilic) [1]

Secondary Structure and Membrane Interaction:R6 adopts a dynamic conformation in solution but transitions to a partially helical structure upon contact with lipid bilayers. Molecular dynamics simulations reveal that its guanidinium groups form bidentate hydrogen bonds with phosphate groups in phospholipids, while hydrophobic interactions stabilize its positioning at the lipid-water interface. Unlike rigidly structured peptides, R6’s flexibility allows reorientation during membrane binding, enhancing translocation efficiency [5] [8].

Functional Classification:

  • Cell-penetrating peptide (CPP): Delivers cargoes (e.g., nucleic acids, proteins) into cells via energy-independent translocation or endocytosis.
  • RNA-binding peptide: Inhibits RNA strand annealing and stabilizes coacervates in prebiotic chemistry models [7].
  • PPI modulator: Competes with natural arginine-rich motifs in protein interactions.

Table 1: Structural Properties of Oligoarginine Peptides

PropertyR4 (H-Arg-Arg-Arg-Arg-OH)R6 (H-Arg-Arg-Arg-Arg-Arg-Arg-OH)
Molecular Weight642.77 g/mol~959.2 g/mol (extrapolated)
Net Charge+4+6
Theoretical pI12.88>12
GRAVY Index-4.5Similar to R4
CAS Number26791-46-8Not specified in sources

Evolutionary Context of Arginine-Rich Motifs in Protein-Protein Interactions

Arginine-rich motifs (ARMs) are evolutionarily conserved domains critical for protein-protein and protein-nucleic acid interactions. Viral proteins like Simian Virus 40 (SV40) T-antigen and bovine papillomavirus E1 use ARMs as nuclear localization signals (NLS), where flanking residues regulate DNA binding through phosphorylation. For example:

  • SV40 T-antigen residues 126–132 (NLS: KKKRKV) bind DNA non-specifically but lose affinity upon Thr124 phosphorylation [3].
  • ARM sequences enable "molecular switches": Phosphorylation triggers conformational changes that modulate PPIs, replication initiation, and subcellular localization [3] [6].

Conservation Across Species:ARMs appear in >40% of eukaryotic PPIs and 15–20% of viral PPIs. Their prevalence stems from arginine’s unique chemistry:

  • Multivalent hydrogen bonding: Guanidinium groups form salt bridges with acidic residues (e.g., glutamate, aspartate).
  • π-stacking: Interaction with aromatic residues (e.g., phenylalanine) stabilizes complexes.
  • Structural plasticity: Linear ARMs fold upon binding, adapting to diverse protein interfaces [6] [10].

R6 mimics these natural motifs, making it a tool to probe PPI regulation. For instance, it competitively inhibits ARM-mediated interactions in cyclin/CDK complexes by occupying the same binding pockets [6].

Role in Molecular Recognition: Comparative Analysis with Natural Cyclin Binding Motifs

Cyclin-dependent kinases (CDKs) recognize substrates via short linear motifs (SLiMs) that often include arginine-rich sequences. R6’s molecular recognition parallels natural CDK/NLS motifs:

Mechanism of Cyclin Binding:Natural cyclin-binding motifs (e.g., in p21 or Rb proteins) contain RXL or LXCXE sequences. Key features include:

  • Electrostatic complementarity: Arginine residues dock into acidic grooves on cyclins.
  • Phosphate sensitivity: Phosphorylation near the motif (e.g., Thr124 in SV40 T-antigen) disrupts binding.
  • Conformational flexibility: Unstructured peptides fold into β-hairpins upon cyclin binding [3] [6].

R6 vs. Natural Motifs:

  • Similarities: Both utilize multivalent arginine interactions for high-affinity binding. R6’s charge density (+6) mimics cyclin-docking domains like those in E1 peptides (Kd: µM range) [3].
  • Differences: Natural motifs are sequence-specific (e.g., RXL), while R6 relies solely on charge. This reduces selectivity but broadens applicability.

Table 2: Functional Comparison of Arginine-Rich Motifs

PropertyNatural CDK/NLS MotifsR6 Peptide
Sequence ExampleSV40 T-ag: KKKRKVRRRRRR
Key Binding PartnersCyclins, DNA, importinsPhospholipids, RNA, kinases
Regulation MechanismPhosphorylation-dependentCharge-dependent
Binding Affinity (Kd)nM–µM rangeSimilar (µM range)
SelectivityHigh (sequence-dependent)Moderate (charge-dependent)

Properties

CAS Number

96337-25-6

Product Name

H-Arg-Arg-Arg-Arg-Arg-Arg-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C36H74N24O7

Molecular Weight

955.1 g/mol

InChI

InChI=1S/C36H74N24O7/c37-19(7-1-13-50-31(38)39)25(61)56-20(8-2-14-51-32(40)41)26(62)57-21(9-3-15-52-33(42)43)27(63)58-22(10-4-16-53-34(44)45)28(64)59-23(11-5-17-54-35(46)47)29(65)60-24(30(66)67)12-6-18-55-36(48)49/h19-24H,1-18,37H2,(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,66,67)(H4,38,39,50)(H4,40,41,51)(H4,42,43,52)(H4,44,45,53)(H4,46,47,54)(H4,48,49,55)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

QVVDVENEPNODSI-BTNSXGMBSA-N

SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N

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